molecular formula C15H13FO2 B312617 2,3-Dimethylphenyl 2-fluorobenzoate

2,3-Dimethylphenyl 2-fluorobenzoate

Cat. No.: B312617
M. Wt: 244.26 g/mol
InChI Key: IAXVIYGMQYIILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenyl 2-fluorobenzoate (CAS 723755-25-7) is a chemical compound with the molecular formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol . Its structure consists of a 2-fluorobenzoate group ester-linked to a 2,3-dimethylphenyl ring . This compound is of significant interest in medicinal chemistry research, particularly in the context of developing novel antifungal agents. A primary research application of this compound is as a synthetic intermediate or core structural motif in the exploration of Resorcylate Aminopyrazoles (RAPs) . RAPs represent a pioneering class of inhibitors that target the molecular chaperone Hsp90 in fungal cells. Hsp90 is an essential protein that regulates stress response, virulence, and drug resistance in pathogenic fungi such as Cryptococcus neoformans and Candida albicans . Researchers are actively optimizing RAP scaffolds to achieve selective inhibition of fungal Hsp90 isoforms over human counterparts, a key strategy for overcoming host toxicities associated with broader Hsp90 inhibitors . Fluorinated aromatic esters like this compound are valuable in research because the fluorine atom and the overall molecular architecture can profoundly influence a compound's physicochemical properties. The introduction of fluorine can enhance lipophilicity, potentially improving cell membrane permeability, and increase metabolic stability, which are critical factors for the design of effective bioactive compounds . Furthermore, studies suggest that ligands incorporating polyfluorophenyl moieties can induce unique local conformational rearrangements in their biological targets, promoting RNA remodeling, which opens additional avenues for probe and therapeutic development . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use. Researchers handling this compound should adhere to safe laboratory practices and consult relevant Safety Data Sheets (SDS) prior to use.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

(2,3-dimethylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C15H13FO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3

InChI Key

IAXVIYGMQYIILF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2F)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2F)C

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules:
2,3-Dimethylphenyl 2-fluorobenzoate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it further to create derivatives with specific properties.

2. Medicinal Chemistry:
The compound is being explored for its potential therapeutic applications due to the influence of the fluorine atom on biological interactions. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the utility of this compound in synthesizing fluorinated peptoid-based histone deacetylase inhibitors. The incorporation of fluorinated linkers significantly improved the selectivity and potency of the inhibitors against specific targets, showcasing how this compound can be pivotal in drug design .

Case Study 2: Development of Selective Inhibitors
Research on selective inhibitors for G protein-coupled receptors (GPCRs) indicated that compounds derived from this compound exhibited enhanced selectivity profiles compared to their non-fluorinated counterparts. This finding underscores the importance of fluorination in optimizing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Functional Groups Substituents Applications/Properties Reference
2,3-Dimethylphenyl 2-fluorobenzoate C₁₅H₁₃FO₂ Benzoate ester, fluorine 2-Fluorobenzoate, 2,3-dimethylphenyl Likely agrochemical/pharmaceutical* N/A
N-(2,3-Difluorophenyl)-2-fluorobenzamide C₁₃H₉F₂NO Benzamide, fluorine 2-Fluorobenzoyl, 2,3-difluorophenyl Amide bond activation studies
Methyl 2-(2,3-dimethylanilino)benzoate C₁₆H₁₇NO₂ Benzoate ester, anilino 2,3-Dimethylanilino, methyl ester Pharmaceutical intermediate
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Sulfonylurea, methyl ester Triazine, sulfonyl, methyl Herbicide (sulfonylurea class)
Ethyl 6-fluoroindole-2-carboxylate C₁₁H₁₀FNO₂ Indole ester, fluorine 6-Fluoroindole, ethyl ester Fluorinated heterocyclic synthesis

Key Observations:

Functional Group Impact: The ester group in this compound distinguishes it from amide-based analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide. Esters generally exhibit higher hydrolytic stability compared to amides, which could enhance environmental persistence in agrochemical applications .

Steric and Electronic Effects :

  • The 2,3-dimethylphenyl group introduces steric hindrance, likely reducing crystallinity and solubility in polar solvents compared to simpler aryl esters like methyl benzoates .
  • In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl ester) leverage sulfonyl and triazine groups for targeted enzyme inhibition, a mechanism distinct from fluorobenzoates .

Fluorinated benzoates are also used in materials science for their thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Dimethylphenyl 2-fluorobenzoate, and how can purity be validated?

  • Methodology :

  • Synthesis : Use esterification between 2-fluorobenzoic acid and 2,3-dimethylphenol, catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), followed by purification via column chromatography. Isotopic analogs (e.g., deuterated derivatives) can aid mechanistic studies .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodology :

  • NMR : 1^1H NMR for aromatic proton environments, 19^{19}F NMR for fluorine substituent analysis, and 13^{13}C NMR for carbonyl and aromatic carbon assignments .
  • X-ray Diffraction (XRD) : For crystalline samples, use SHELX software for structure refinement, leveraging single-crystal data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate against experimental NMR chemical shifts and XRD-derived geometries .

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

  • Methodology :

  • Conduct kinetic isotope effect (KIE) studies using deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) to probe reaction mechanisms .
  • Compare computational (DFT) activation barriers with experimental kinetic data to identify steric or electronic discrepancies .

Q. What is the role of the fluorine substituent in modulating biological or material interactions?

  • Methodology :

  • Perform molecular docking studies to assess fluorine’s impact on binding affinity with target receptors (e.g., benzodiazepine derivatives as a reference ).
  • Compare with halogenated analogs (e.g., 2,3-Dibromo-4-fluorobenzoic acid) to evaluate substituent effects on lipophilicity and bioactivity .

Q. How can crystallization conditions be optimized for XRD analysis of this compound?

  • Methodology :

  • Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion methods. Refine crystal packing with SHELXL, focusing on resolving torsional angles of the 2-fluorobenzoate group .

Q. What strategies ensure stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use Arrhenius modeling to predict degradation pathways .

Q. How does this compound interact with polymer matrices in material science applications?

  • Methodology :

  • Use differential scanning calorimetry (DSC) to study glass transition temperatures (TgT_g) and thermogravimetric analysis (TGA) to assess thermal stability in composites. Compare with fluorinated esters (e.g., Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate) to evaluate functional group contributions .

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